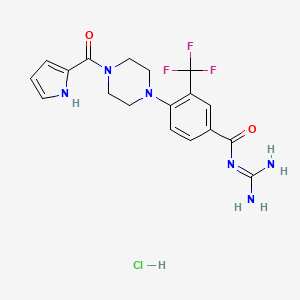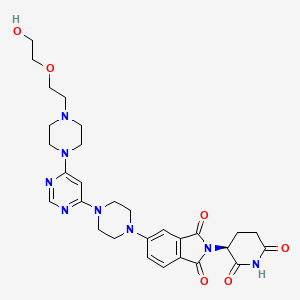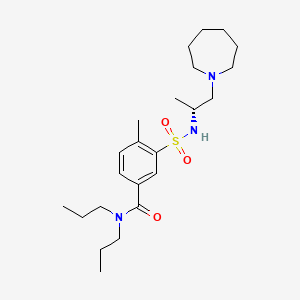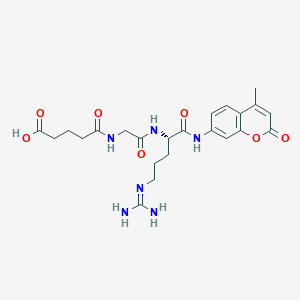
(S)-5-((2-((5-Guanidino-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glutaryl-Gly-Arg-AMC, also known as Glutaryl-glycyl-L-arginine 7-amido-4-methylcoumarin hydrochloride, is a synthetic peptide substrate. It is commonly used in biochemical assays to measure the activity of proteases, particularly urokinase plasminogen activator (uPA). This compound is valuable in research due to its fluorogenic properties, which allow for the detection and quantification of enzymatic activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Glutaryl-Gly-Arg-AMC involves peptide coupling reactions. The process typically starts with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using reagents like carbodiimides or other peptide coupling agents. After the peptide chain is assembled, the protecting groups are removed to yield the final product.
Industrial Production Methods: In an industrial setting, the production of Glutaryl-Gly-Arg-AMC follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
化学反应分析
Types of Reactions: Glutaryl-Gly-Arg-AMC primarily undergoes hydrolysis reactions catalyzed by proteases. The amide bond between the arginine and the 7-amido-4-methylcoumarin moiety is cleaved, releasing the fluorescent 7-amido-4-methylcoumarin.
Common Reagents and Conditions: The hydrolysis of Glutaryl-Gly-Arg-AMC is typically carried out in buffered aqueous solutions at physiological pH. Common reagents include buffers like Tris-HCl or phosphate-buffered saline (PBS). The reaction conditions often involve temperatures around 37°C to mimic physiological conditions.
Major Products Formed: The primary product formed from the hydrolysis of Glutaryl-Gly-Arg-AMC is 7-amido-4-methylcoumarin, which exhibits strong fluorescence. This property makes it an excellent reporter molecule for detecting protease activity.
科学研究应用
Glutaryl-Gly-Arg-AMC is widely used in scientific research, particularly in the fields of biochemistry, molecular biology, and medicine. Its primary application is in the study of protease activity. Researchers use this compound to measure the activity of enzymes like urokinase plasminogen activator, which plays a crucial role in processes such as tissue remodeling, wound healing, and cancer metastasis.
In addition to its use in enzyme assays, Glutaryl-Gly-Arg-AMC is employed in drug discovery and development. By screening for compounds that inhibit or enhance protease activity, scientists can identify potential therapeutic agents for various diseases, including cancer and cardiovascular disorders.
作用机制
The mechanism of action of Glutaryl-Gly-Arg-AMC involves its hydrolysis by specific proteases. The enzyme recognizes the peptide substrate and cleaves the amide bond, releasing the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be measured using spectroscopic techniques, providing a quantitative readout of enzyme activity.
The molecular targets of Glutaryl-Gly-Arg-AMC are proteases, particularly urokinase plasminogen activator. The pathways involved include those related to proteolysis and extracellular matrix degradation.
相似化合物的比较
Glutaryl-Gly-Arg-AMC is unique due to its specific substrate sequence and fluorogenic properties. Similar compounds include other peptide substrates used in protease assays, such as Boc-Gln-Ala-Arg-AMC and Z-Gly-Gly-Arg-AMC. These compounds also release fluorescent products upon hydrolysis, but they differ in their peptide sequences and the specific proteases they target.
List of Similar Compounds:- Boc-Gln-Ala-Arg-AMC
- Z-Gly-Gly-Arg-AMC
- Ac-Asp-Glu-Val-Asp-AMC
Each of these compounds has unique properties that make them suitable for different types of protease assays, highlighting the versatility and specificity of Glutaryl-Gly-Arg-AMC in biochemical research.
属性
分子式 |
C23H30N6O7 |
|---|---|
分子量 |
502.5 g/mol |
IUPAC 名称 |
5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H30N6O7/c1-13-10-21(34)36-17-11-14(7-8-15(13)17)28-22(35)16(4-3-9-26-23(24)25)29-19(31)12-27-18(30)5-2-6-20(32)33/h7-8,10-11,16H,2-6,9,12H2,1H3,(H,27,30)(H,28,35)(H,29,31)(H,32,33)(H4,24,25,26)/t16-/m0/s1 |
InChI 键 |
IBJAOCSITSPKFU-INIZCTEOSA-N |
手性 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CCCC(=O)O |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide](/img/structure/B12374483.png)
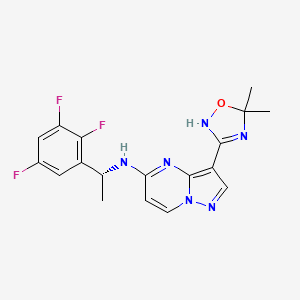
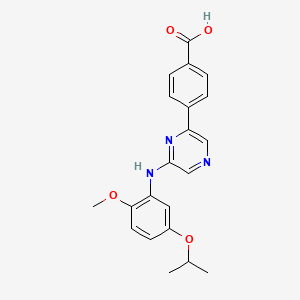

![2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+)](/img/structure/B12374500.png)
![(9bR)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12374501.png)
![4-[[2-[(2-aminoacetyl)amino]-4,6-dichlorophenoxy]methyl]-N-(2-aminophenyl)benzamide](/img/structure/B12374504.png)

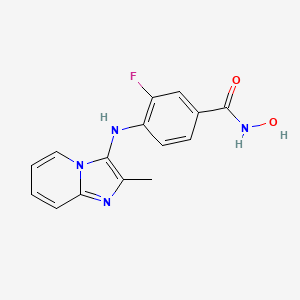
![disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12374521.png)
